

An In-depth Technical Guide to the Properties of Aluminum Oxide Hydrate Phases

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Compound of Interest

Compound Name: Aluminum oxide, hydrate

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This guide provides a comprehensive overview of the various phases of aluminum oxide hydrate, detailing their distinct properties, synthesis methodologies, and characterization techniques. Aluminum oxide hydrates, with the general formula $\text{Al}_2\text{O}_3 \cdot n\text{H}_2\text{O}$, are crucial precursors in the production of alumina and serve in a multitude of high-value applications, from advanced catalysis to pharmaceutical formulations. Understanding the unique characteristics of each phase is paramount for controlling the final material's performance.

Phases of Aluminum Oxide Hydrate

Aluminum oxide hydrates are broadly classified into two main categories based on their degree of hydration: aluminum trihydroxides and aluminum oxyhydroxides. These compounds are true hydroxides and do not contain loosely bound water of hydration.^[1] The most well-defined crystalline forms are detailed below.

- Aluminum Trihydroxides - $\text{Al}(\text{OH})_3$: These phases contain three hydroxyl groups for each aluminum atom.
 - Gibbsite ($\gamma\text{-Al}(\text{OH})_3$): The most common and stable form of aluminum hydroxide, gibbsite is a primary component of bauxite ore.^{[2][3]} Its crystal structure consists of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral interstices.^[4]

- Bayerite (α -Al(OH)₃): A polymorph of gibbsite, bayerite is less common in nature but is frequently synthesized in laboratory and industrial settings.^{[5][6]} It is known to form in various crystalline shapes, including rods and cones.^[7]
- Nordstrandite and Doyleite: These are rarer triclinic polymorphs of Al(OH)₃.^{[6][8]}
- Aluminum Oxyhydroxides - AlO(OH): These phases contain one hydroxyl group and one oxygen atom for each aluminum atom.
 - Boehmite (γ -AlO(OH)): A key component of bauxite, boehmite has a lamellar, orthorhombic crystal structure.^{[9][10]} It is a critical precursor for the synthesis of γ -alumina, a widely used catalyst support.^[11]
 - Diaspore (α -AlOOH): The most stable and dense of the oxyhydroxide phases, diaspore is formed under higher pressure and temperature conditions.^{[12][13]} It has an orthorhombic crystal structure and is noted for its hardness.^[14]

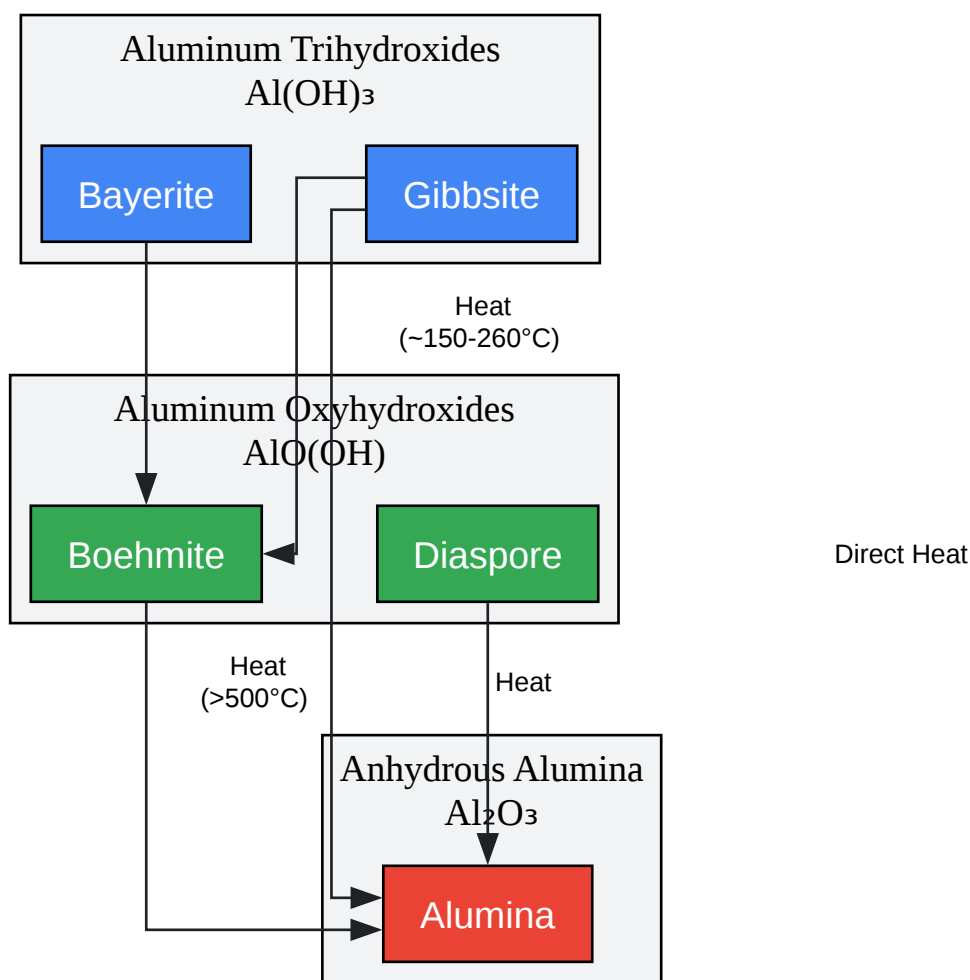
Comparative Properties of Aluminum Oxide Hydrate Phases

The distinct structural arrangements of these phases give rise to significant differences in their physical and chemical properties. A summary of these quantitative properties is presented below for easy comparison.

Property	Gibbsite (γ - $\text{Al}(\text{OH})_3$)	Bayerite (α - $\text{Al}(\text{OH})_3$)	Boehmite (γ - $\text{AlO}(\text{OH})$)	Diaspore (α - AlOOH)
Chemical Formula	$\text{Al}(\text{OH})_3$	$\text{Al}(\text{OH})_3$	$\text{AlO}(\text{OH})$	$\text{AlO}(\text{OH})$
Crystal System	Monoclinic[8]	Monoclinic[6][15]	Orthorhombic[9]	Orthorhombic[14][16]
Density (g/cm^3)	2.38 - 2.42[8]	~2.54[6]	3.02 - 3.05[9]	3.30 - 3.50[16]
Mohs Hardness	2.5 - 3.0[8]	N/A	~3.5[9]	6.5 - 7.0[16]
Refractive Index	1.568 - 1.587[17]	N/A	N/A	1.690 - 1.750[16]
Decomposition Temp.	~150-260°C[3][18]	N/A	~380-500°C[19]	N/A

Phase Relationships and Thermal Decomposition

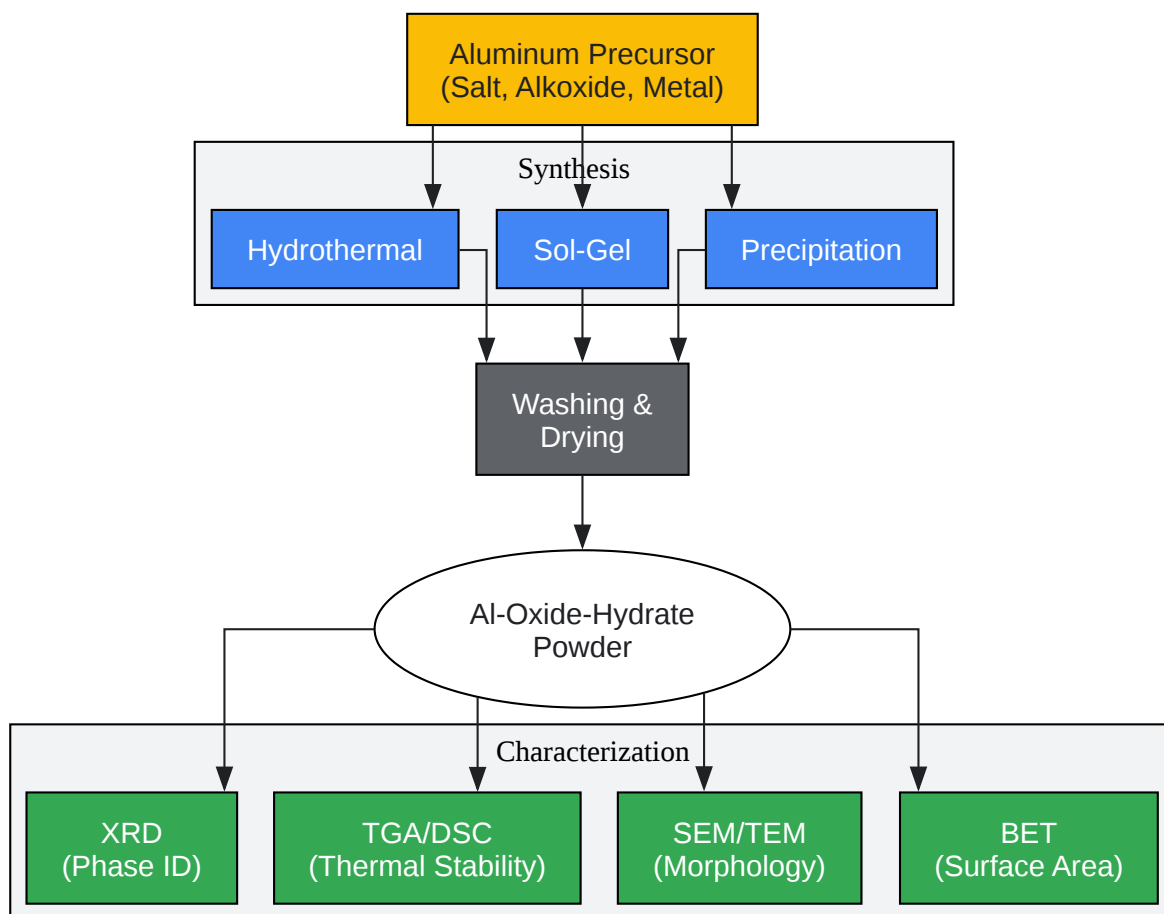
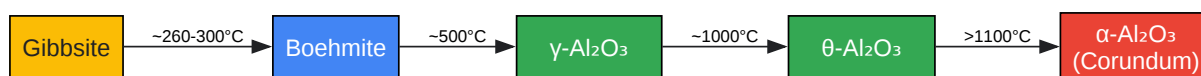
The various hydrated phases are precursors to anhydrous aluminum oxide (Al_2O_3) and can be transformed from one form to another under specific conditions, primarily through thermal treatment. This sequential transformation is a cornerstone of producing alumina with tailored properties for applications like catalysis and ceramics.



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Interrelationships between major aluminum oxide hydrate phases.

The thermal decomposition of gibbsite is a well-studied process. Depending on conditions like particle size and heating rate, it can transform directly into a transition alumina or proceed via boehmite.[20] The typical decomposition pathway for boehmite is a topotactic transformation, maintaining the crystalline morphology through several intermediate alumina phases before finally converting to the most stable alpha-alumina ($\alpha\text{-Al}_2\text{O}_3$) at high temperatures.[19]



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